molecular formula C6H6N4S B093558 6-Mercapto-9-methylpurine CAS No. 1006-20-8

6-Mercapto-9-methylpurine

Cat. No. B093558
CAS RN: 1006-20-8
M. Wt: 166.21 g/mol
InChI Key: HDAZBCXPLJHIIY-UHFFFAOYSA-N
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Description

6-Mercapto-9-methylpurine is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. It is closely related to the naturally occurring purines found in DNA and RNA. As a derivative, it has been studied for its potential in various applications, including its role as an antimetabolite in the treatment of cancer and autoimmune diseases .

Synthesis Analysis

The synthesis of 6-mercaptopurine derivatives, including 6-methylpurines, can be achieved through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate. This process is efficient and does not require metal catalysts or ligands . Additionally, 6-mercaptopurine can be transformed into its ribonucleotide form, 6-mercaptopurin-9-yl, by the action of 5-phosphoribosyl transferase .

Molecular Structure Analysis

The molecular structure of 6-methylmercaptopurine has been determined through X-ray crystallography. It crystallizes in the N(9)-H tautomer form, which is different from the N(7)-H tautomer form found in crystals of 6-mercaptopurine. The sulfur atoms in 6-methylmercaptopurine do not act as hydrogen-bond acceptors in the crystal structures, which is a notable difference from other thiopurines .

Chemical Reactions Analysis

6-Mercaptopurine undergoes extensive metabolism to exert its cytotoxic action. It is converted into various metabolites, including methylthio-IMP, which inhibits purine synthesis de novo . The methylation of 6-mercaptopurine is catalyzed by thiopurine S-methyltransferase, and this reaction has been studied using quantum mechanical/molecular mechanical molecular dynamics simulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-mercaptopurine and its derivatives are influenced by their molecular structure. For instance, the presence of a methyl group on the sulfur atom of 6-methylmercaptopurine affects its hydrogen bonding capabilities within crystal structures . The drug's metabolism also leads to the formation of various metabolites with different physical properties, such as 6-methylmercapto-8-hydroxypurine, which has been detected in plasma during high-dose infusions .

Scientific Research Applications

  • 6-Mercapto-9-methylpurine in Leukemia Treatment : 6-Mercapto-9-methylpurine, a hypoxanthine antimetabolite, is extensively used in treating ALL in children. It undergoes extensive metabolism, resulting in various metabolites like 6-methylmercapto-8-hydroxypurine and thiouric acid, which are crucial in its cytotoxic action (Keuzenkamp-Jansen et al., 1996).

  • Impact of Non-Genetic Covariates and Pharmacogenetic Polymorphisms : The drug’s red blood cell metabolite concentrations, including 6-thioguanine and 6-methylmercaptopurine nucleotides, are associated with the drug response. Factors like age and genetic variations in enzymes like TPMT (thiopurine methyltransferase) and ITPA (inosine triphosphate pyrophosphatase) significantly influence 6-Mercapto-9-methylpurine metabolism and response (Adam de Beaumais et al., 2011).

  • Genetic Variation in Response : The genetic variation in TPMT activity is a key regulator of the cytotoxic effect of 6-Mercapto-9-methylpurine, which can influence the outcome of therapy for childhood ALL (Lennard et al., 1990).

  • Thiopurine Drug Metabolism : TPMT is instrumental in metabolizing thiopurine drugs like 6-Mercapto-9-methylpurine. The enzyme exhibits considerable inter-individual variation in activity due to genetic polymorphisms, influencing the drug's cytotoxicity (Coulthard & Hogarth, 2005).

  • Substrate Activity with Purine Nucleoside Phosphorylases : Studies on 6-Methylpurine-derived sugar-modified nucleosides, related to 6-Mercapto-9-methylpurine, provide insights into their substrate activity with various phosphorylases, which is crucial for their potential application in cancer treatment (Hassan et al., 2016).

  • Development of New Derivatives for Anticancer Therapy : Research on synthesizing new derivatives of 6-Mercaptopurine, including 6-Mercapto-9-methylpurine, aims to enhance therapeutic efficacy while addressing specific drawbacks of the conventional drug (AL-Duhaidahawi, 2018).

  • Pharmacogenetics in Different Populations : Studies on thiopurine methyltransferase activity in various populations, including the Jewish population in Israel, provide valuable insights into the genetic polymorphism affecting the drug's efficacy and safety (Lowenthal et al., 2001).

  • Role in Inflammatory Bowel Disease Treatment : 6-Mercapto-9-methylpurine, in the form of thiopurine drugs like azathioprine, is a critical component in treating inflammatory bowel disease (IBD). Understanding its metabolism and genetic polymorphisms in metabolizing enzymes is essential for optimizing its therapeutic use (Gearry & Barclay, 2005).

  • Influence of S-adenosylmethionine on TPMT Activity : The interaction between S-adenosylmethionine and thiopurine methyltransferase significantly impacts the cytotoxicity of 6-Mercaptopurine in lymphoblasts, offering new perspectives on thiopurine therapy (Milek et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, 6-Mercapto-9-methylpurine monohydrate, indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects and damaging fertility or the unborn child .

properties

IUPAC Name

9-methyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAZBCXPLJHIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143420
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID40143420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-9-methylpurine

CAS RN

1006-20-8
Record name 9-Methyl-6-mercaptopurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-6-thiopurine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
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Record name 6-MERCAPTO-9-METHYLPURINE
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Record name 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RJ Badger, GB Barlin - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… These differences are comparable with those for 6- and S-hydroxy- and -mercapto-9-methylpurines 11, l2 except that 6-mercapto-9-methylpurine is a weaker base than its oxygen …
Number of citations: 5 pubs.rsc.org
R Cini, A Cinquantini, M Sabat, LG Marzilli - Inorganic Chemistry, 1985 - ACS Publications
Me2SO-< 4 was studied by and 31P NMR spectroscopy. The H (2) and H (8) signals of 1 and 3 were assigned by selective deuteration. The* H NMR spectrum was monitored as a …
Number of citations: 29 pubs.acs.org
R Basosi, E Gaggelli, E Tiezzi… - Journal of the Chemical …, 1975 - pubs.rsc.org
The formation of dinitrosyliron complexes with mercapto-purines and -pyrimidines has been studied by esr and nmr spectroscopy. The binding sites were established by the aid of …
Number of citations: 11 pubs.rsc.org
SI Alikhanian, ES Piruzian, EG Mugnetsian - … Research/Fundamental and …, 1972 - Elsevier
… 73 .o 2-Chloro-6-mercapto-9-methylpurine … group at the 9th position (2-chloro-6-oxy-9-methylpurine, 2-chloro-6-mercapto-9-methylpurine, 2chloro-6-amino-9-methylpurine , 2-chloro-6-…
Number of citations: 8 www.sciencedirect.com
NY Barba-Behrens - 1979 - spiral.imperial.ac.uk
… 6-Mercapto-9-methylpurine proved to have a more varied behaviour. In some cases. the ligand coordinated to the metal ions only by N(7) but, contrary to the behaviour observed for the …
Number of citations: 2 spiral.imperial.ac.uk
A Albert - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… orthoformate (previously it had been prepared l8 by methylating 6-mercapto-9-methylpurine which is not easily accessible). The 7-methyl isomer was synthesised …
Number of citations: 12 pubs.rsc.org
RL Miller, GA Ramsey, TA Krenitsky, GB Elion - Biochemistry, 1972 - ACS Publications
… Synthesized in these laboratories were the following: 1methyl-6-thiopurine and 6-mercapto-9-methylpurine (Elion, 1962); 2-methylamino-6-hydroxypurine (Montgomery and Holum, …
Number of citations: 70 pubs.acs.org
DC Baker, D Horton - Carbohydrate Research, 1979 - Elsevier
… Uv.-spectral measurements (see Table IV) conducted at pH values of 0, 5, and 12 matched most closely those reported2’ for 6-mercapto-9methylpurine. At pH 5, where there is the …
Number of citations: 12 www.sciencedirect.com
F Bergmann, M Rashi - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
When 6-methylthio-8-(3- or 4-pyridyl)purines are treated with methyl iodide in dimethylformamide, they are first quaternised at the pyridyl nitrogen. The quaternary 8-(1-methylpyridino)-…
Number of citations: 2 pubs.rsc.org
CM Smith, LJ Fontenelle, M Lalanne, JF Henderson - Cancer Research, 1974 - AACR
6-Cyclopentylthio-9-hydroxymethylpurine, 9-(3-aminopropyl)adenine, and structurally related compounds inhibited the conversion of adenine, guanine, and hypoxanthine to …
Number of citations: 10 aacrjournals.org

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